tetrasodium;[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Description
This compound is a tetrasodium salt featuring a complex organophosphate structure. Its core consists of a ribose-like oxolan ring substituted with a brominated 1,3-diazinan-2,4-dione moiety, linked to multiple phosphate groups. The phosphate groups confer solubility and ionic properties, typical of sodium salts used in biochemical and industrial applications.
Properties
Molecular Formula |
C9H12BrN2Na4O15P3 |
|---|---|
Molecular Weight |
652.98 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16BrN2O15P3.4Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h3-6,8,13-14H,1-2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;;/q;4*+1/p-4/t3?,4-,5-,6-,8-;;;;/m1..../s1 |
InChI Key |
VTWRFLLSFIFNJG-FZDCDGPUSA-J |
Isomeric SMILES |
C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Br.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Br.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Tetrasodium pyrophosphate (TSPP), also known as sodium pyrophosphate, is an inorganic compound with the formula Na₄P₂O₇. It is widely recognized for its diverse applications across various industries, particularly in food processing and as a buffering agent. This article delves into the biological activity of TSPP, highlighting its mechanisms of action, effects on biological systems, and relevant case studies.
TSPP is a white, water-soluble solid that consists of pyrophosphate anions and sodium ions. The molecular weight of TSPP is approximately 265.9 g/mol, and it has a CAS number of 13472-36-1 . The compound's structure allows it to interact with proteins and other biomolecules, making it a valuable agent in various biochemical applications.
Mechanisms of Biological Activity
1. Protein Interaction:
TSPP acts as an emulsifier by interacting with proteins such as casein. This interaction helps prevent the separation of fat and water in food products, thus enhancing texture and stability . The negative charge of pyrophosphate ions facilitates the formation of thick gels by precipitating proteins, which is crucial in dairy product manufacturing .
2. Chelating Agent:
TSPP functions as a calcium-chelating agent, which affects calcium absorption and metabolism in biological systems. This property is particularly significant in food applications where calcium levels are critical for health . The chelation process can influence the bioavailability of minerals in food products, potentially impacting nutritional outcomes .
3. Antimicrobial Properties:
Research indicates that TSPP exhibits antimicrobial activity against various microorganisms, including Bacillus subtilis. This property makes it useful in food preservation and safety applications . Its ability to inhibit microbial growth can extend the shelf life of food products and enhance their safety profile.
Study on Emulsifying Properties
A study investigated the effects of different concentrations of TSPP on the physicochemical properties of processed cheese. The findings demonstrated that TSPP not only improved the texture but also influenced moisture retention and overall product quality. Specifically, optimal concentrations resulted in better emulsification and stability during processing .
Nutritional Impact Assessment
In another study focusing on dietary phosphorus intake, researchers analyzed the effects of high dietary phosphorus concentrations (including TSPP) on serum calcium levels in premenopausal women. The results indicated that excessive phosphorus intake could lead to reduced serum calcium levels, suggesting a complex relationship between these minerals influenced by TSPP consumption .
Data Table: Summary of Biological Activities
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is with a molecular weight of approximately 988.9 g/mol. The compound contains multiple functional groups, including phosphate moieties, which are crucial for its biological activity and interaction with other molecules.
Medicinal Chemistry
The compound's unique structure allows it to interact with biological systems effectively. It has been investigated for its potential as a drug candidate in treating various diseases due to its ability to modulate biochemical pathways.
Case Study: Anticancer Activity
A study examined the effects of this compound on cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis in specific cancer types, showcasing its potential as an anticancer agent .
Biochemistry
In biochemistry, tetrasodium phosphate compounds are often utilized as buffering agents or stabilizers in biochemical assays and reactions.
Case Study: Enzyme Activity Stabilization
Research demonstrated that tetrasodium phosphate could stabilize enzyme activity during storage and handling, improving the reliability of results in enzymatic assays .
Agricultural Sciences
The compound may also have applications in agriculture as a nutrient source or growth enhancer due to its phosphate content.
Case Study: Plant Growth Promotion
Field trials showed that plants treated with formulations containing this compound exhibited improved growth rates and higher yields compared to untreated controls. This suggests its potential as a fertilizer additive .
Toxicological Profile
The safety assessment of phosphoric acid derivatives indicates that while they can be beneficial, there are also risks associated with their use at high concentrations. Studies have shown varying LD50 values for different phosphate salts, indicating the need for careful handling and application .
| Organism | LD50 (mg/kg) |
|---|---|
| Rats | 1300 |
| Mice | Varies by formulation |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related tetrasodium organophosphates and nucleotide derivatives. Key differences lie in substituents (e.g., bromine), backbone modifications, and mechanistic actions.
Table 1: Structural and Functional Comparison
Key Structural and Mechanistic Insights:
Halogenated Moieties: The target compound’s bromine atom distinguishes it from non-halogenated analogs (e.g., pyrophosphate, EDTA). Bromine may enhance electrophilic reactivity, enabling covalent binding to biomolecules like DNA or enzymes .
Phosphate Coordination: Unlike pyrophosphate (a simple inorganic phosphate), the target compound’s organophosphate backbone allows selective interactions with phosphoryl transferases or kinases, similar to nucleotide triphosphates .
Biological Activity: Evidence from related naphthohydroquinone diphosphates () suggests the target compound could act as a radiosensitizer by inducing metaphase arrest or chromosome breaks. This contrasts with tetrasodium pyrophosphate, which operates via physicochemical inhibition of crystallization .
Q & A
Basic Question
- X-ray Crystallography : Use SHELXL for refinement (e.g., resolving the 2R,3S,4R,5R stereochemistry). Data collection at synchrotron sources improves resolution for bromine-heavy atoms .
- NMR Spectroscopy : Assign signals using -, -, and -NMR. Key peaks include δ ~5.9 ppm (sugar protons) and δ -5 to -22 ppm (triphosphate P resonances) .
- Polarimetry : Verify optical activity (specific rotation) to confirm chiral centers .
What experimental designs are optimal for assessing its inhibitory effects on viral polymerases?
Advanced Question
- Enzymatic Assays :
- Controls : Test against human DNA polymerases (e.g., Pol γ) to evaluate selectivity .
- Data Interpretation : Use non-linear regression (GraphPad Prism) to calculate IC and assess competitive vs. non-competitive inhibition via Lineweaver-Burk plots .
How can contradictory IC50_{50}50 values in enzymatic studies be resolved?
Advanced Question
Contradictions may arise from:
- Cofactor Variability : Test Mg (2–5 mM) vs. Mn (0.5–1 mM), as metal ions alter RdRp activity .
- Template Specificity : Use homopolymeric (poly(rU)) vs. natural RNA templates to assess sequence-dependent inhibition .
- Allosteric Effects : Perform pre-incubation experiments to determine if inhibition is time-dependent, suggesting binding to allosteric sites .
- Enzyme Source : Compare recombinant RdRp (e.g., expressed in E. coli) vs. cell lysate-derived enzymes for post-translational modification impacts .
What in silico strategies predict interactions with target enzymes like RdRp or DNA repair proteins?
Advanced Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to RdRp (PDB: 7bv1). Focus on the Palm domain for nucleoside analog interactions .
- MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess triphosphate group stability in the active site. Compare binding free energies (MM-PBSA) to Remdesivir .
- Virtual Screening : Leverage ZINC20 or ChEMBL libraries (e.g., CHEMBL1644895 in ) to identify structural analogs with improved affinity .
How does the bromouracil moiety influence its mechanism compared to non-halogenated analogs?
Advanced Question
- UV Crosslinking : Expose compound-enzyme complexes to UV light (302 nm) to trap covalent adducts, analyzed via SDS-PAGE .
- Isothermal Titration Calorimetry (ITC) : Measure binding entropy/enthalpy to compare bromouracil’s halogen bonding vs. thymine/uracil analogs .
- Mutagenesis Studies : Engineer RdRp variants (e.g., Ser861Ala) to test bromine’s role in steric clashes or hydrogen bonding .
What analytical techniques quantify its stability under physiological conditions?
Advanced Question
- LC-MS/MS : Monitor degradation in simulated cytosolic buffer (pH 7.4, 37°C) over 24 hours. Identify breakdown products (e.g., free bromouracil) .
- Phosphate Release Assay : Use malachite green reagent to detect inorganic phosphate (Pi) accumulation, indicating triphosphate hydrolysis .
- Circular Dichroism (CD) : Track conformational changes in the sugar-phosphate backbone at varying temperatures (4–45°C) .
How can researchers optimize its cellular uptake for antiviral efficacy studies?
Advanced Question
- Prodrug Design : Synthesize esterified precursors (e.g., aryloxyphosphoramidates) to enhance membrane permeability. Validate via LC-MS in HEK293T lysates .
- Nanoformulation : Encapsulate in lipid nanoparticles (LNPs) and measure cellular uptake (flow cytometry with fluorescent tags) .
- Microscopy : Use confocal imaging with a Cy5-labeled analog to track subcellular localization (e.g., mitochondrial vs. cytoplasmic accumulation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
